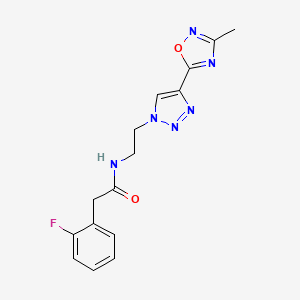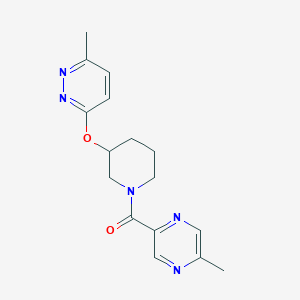![molecular formula C19H16N4O2 B2572783 N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 898356-18-8](/img/structure/B2572783.png)
N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as CIO, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. CIO is a potent inhibitor of the protein kinase CK2, which plays a crucial role in cell proliferation, survival, and differentiation.
科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques : Research has focused on developing efficient synthesis methods for indole derivatives, demonstrating the potential for creating a wide range of compounds for further biological evaluation. For instance, novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized, showcasing the versatility in generating compounds with potential biological activities (Nazir et al., 2018).
- Chemical Transformations : Studies have also detailed chemical transformations essential for producing complex molecules from simpler indole derivatives, indicating a pathway for synthesizing compounds similar to N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide (Cucek & Verček, 2008).
Biological Activity
- Enzyme Inhibition : Research into indole derivatives has revealed their potential as enzyme inhibitors, with some compounds showing significant activity against specific enzymes. This suggests a potential research pathway for N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide in exploring its enzyme inhibitory properties and therapeutic applications (Abbasi et al., 2019).
- Antimicrobial and Antioxidant Properties : Some indole derivatives have been evaluated for their antimicrobial and antioxidant activities. The synthesis and biological evaluation of such compounds provide insights into designing and testing N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide for similar properties (Saundane & Mathada, 2015).
Potential Therapeutic Applications
- Drug Design and Discovery : The structural modification and biological evaluation of indole derivatives underscore their potential in drug design and discovery. The detailed studies on their synthesis, characterization, and biological activities pave the way for investigating N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide in drug development programs, particularly focusing on its role as a potential therapeutic agent (Nazir et al., 2018).
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c20-11-13-5-1-3-7-16(13)23-19(25)18(24)21-10-9-14-12-22-17-8-4-2-6-15(14)17/h1-8,12,22H,9-10H2,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNCZYPBTFWKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 5-((5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)methyl)furan-2-carboxylate](/img/structure/B2572704.png)
![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2572710.png)
![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)
![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)

![N-(oxolan-2-ylmethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/structure/B2572717.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572718.png)
![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)
